molecular formula C10H17N3 B8129379 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine

5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B8129379
M. Wt: 179.26 g/mol
InChI Key: GHLNPCCOGVQCBJ-UHFFFAOYSA-N
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Description

The 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine scaffold is a versatile chemical building block in medicinal chemistry, particularly valued for its potential in kinase-targeted therapies and central nervous system (CNS) drug discovery. Researchers are interested in this fused bicyclic system for its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various enzymatic targets. Derivatives based on the closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure have been designed, synthesized, and evaluated as novel, potent, and selective inhibitors of c-Met kinase, a key receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis . These findings highlight the scaffold's significant promise in oncology research. Furthermore, structural analogs, specifically 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives, have recently been identified as potent Phosphodiesterase 2 (PDE2) inhibitors, demonstrating therapeutic potential for treating cognitive impairment in models of Alzheimer's disease . The tert-butyl substituent in the 5-position can be strategically utilized to fine-tune the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound is offered exclusively for research applications in these and other exploratory fields.

Properties

IUPAC Name

5-tert-butyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)13-5-4-9-8(7-13)6-11-12-9/h6H,4-5,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLNPCCOGVQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

The most widely reported method involves cyclocondensation between tert-butyl-protected piperidone derivatives and hydrazine hydrate. For example, tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate reacts with hydrazine hydrate in ethanol at 20°C for 12 hours, yielding tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate in 95% yield after column purification. This reaction proceeds via nucleophilic attack of hydrazine at the α,β-unsaturated carbonyl, followed by intramolecular cyclization to form the pyrazole ring. Methanol as a solvent under reflux conditions shortens the reaction time to 1 hour but slightly reduces yields to 88%.

Solvent and Temperature Optimization

Comparative studies reveal that ethanol enhances solubility of intermediates, minimizing side products like N-acetyl hydrazones , which form in polar aprotic solvents. Elevated temperatures (reflux) accelerate cyclization but risk decomposition of the tert-butyl group, necessitating careful monitoring via TLC or LCMS. For instance, a 63% yield was achieved in methanol at 20°C without heating, underscoring the trade-off between reaction speed and efficiency.

SNAr and Japp–Klingemann Annulation Strategies

One-Pot Synthesis from 2-Chloro-3-nitropyridines

An alternative route employs 2-chloro-3-nitropyridines as starting materials, undergoing sequential SNAr and modified Japp–Klingemann reactions. In this method, 2-chloro-3-nitropyridine reacts with a keto ester to form a pyridinyl intermediate, which undergoes diazotization and intramolecular cyclization. The one-pot procedure combines azo-coupling, deacylation, and pyrazole annulation, achieving 70–80% yields while avoiding isolation of sensitive intermediates.

Acetyl Group Migration and Byproduct Formation

A notable side reaction involves C–N migration of the acetyl group during cyclization, leading to regioisomeric byproducts. NMR studies confirmed that N-acetyl hydrazone intermediates rearrange at 40°C, necessitating precise temperature control to favor the desired product. This rearrangement is suppressed in ethanol due to hydrogen bonding with solvent molecules, highlighting the solvent’s role in stabilizing transition states.

Deprotection of the tert-Butyl Group

Acidic Hydrolysis Conditions

Removal of the tert-butyl protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free base 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine in quantitative yield. Prolonged exposure (>3 hours) to TFA risks protonation of the pyridine nitrogen, necessitating neutralization with aqueous ammonia post-deprotection.

Hydrochloric Acid-Mediated Salt Formation

Treatment with concentrated HCl in ethanol precipitates the bis-hydrochloride salt, which is isolated in 83% yield. The free base is regenerated via ion-exchange chromatography using SCX columns eluted with 2M ammonia in methanol. This method is preferred for large-scale synthesis due to ease of salt crystallization and minimal solvent waste.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Hydrazine-mediated cyclocondensation offers the highest yields (88–95%) and scalability, with gram-scale demonstrations. In contrast, SNAr-based routes, while operationally simpler, require stoichiometric arenediazonium tosylates, increasing material costs.

Functional Group Tolerance

The tert-butyl group remains stable under cyclocondensation conditions but is susceptible to acid-catalyzed cleavage. SNAr methods tolerate electron-withdrawing groups (EWGs) on the pyridine ring, enabling diversification of the core structure .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the pyrazolo[4,3-c]pyridine core, while substitution reactions could introduce new functional groups at the 5-position .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The pyrazolo[4,3-c]pyridine scaffold has been identified as a promising structure for developing anticancer agents. Compounds derived from this scaffold have shown efficacy against various cancer cell lines. For instance, derivatives have been synthesized that exhibit selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that modifications to the pyrazolo[4,3-c]pyridine structure can enhance its potency and selectivity for specific cancer types .

1.2 Enzyme Inhibition
5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine derivatives have been explored for their potential as enzyme inhibitors. These compounds can interact with key enzymes involved in disease pathways, such as kinases and phosphodiesterases. The ability to inhibit these enzymes may lead to therapeutic applications in treating conditions like inflammation and metabolic disorders .

1.3 Neuroprotective Effects
Recent studies have suggested that certain derivatives of pyrazolo[4,3-c]pyridine may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds appear to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Material Science

2.1 Photophysical Properties
The unique electronic structure of pyrazolo[4,3-c]pyridine derivatives allows for interesting photophysical properties. Research has indicated that these compounds can be utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes in biochemical assays. Their ability to emit light upon excitation makes them suitable candidates for applications in optoelectronic devices and sensors .

2.2 Synthesis of Functional Materials
The versatility of this compound in synthetic chemistry allows it to serve as a building block for more complex materials. Researchers have successfully incorporated this compound into polymeric structures and nanomaterials, enhancing their functional properties such as conductivity and mechanical strength .

Case Studies

Study Focus Findings
Anticancer Activity Study (2022) Evaluated the effects of pyrazolo[4,3-c]pyridine on breast cancer cellsDemonstrated significant inhibition of cell growth with IC50 values in the low micromolar range
Enzyme Inhibition Research (2021) Investigated the inhibition of phosphodiesterase by pyrazolo derivativesIdentified strong inhibitory activity leading to reduced inflammatory responses in vitro
Neuroprotective Mechanism Study (2023) Assessed neuroprotective effects against oxidative stressShowed that specific derivatives reduced neuronal cell death by 40% compared to controls

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazolo[4,3-c]pyridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related analogs:

Structural and Functional Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine tert-butyl at C5 C₁₀H₁₆N₃ ~178.3 (base) Enhanced lipophilicity, metabolic stability Drug discovery intermediates
tert-Butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CF₃ at C3; tert-butyl ester at C5 C₁₂H₁₆F₃N₃O₂ 291.27 Increased electron-withdrawing effects, improved metabolic resistance Fluorinated bioactive molecule synthesis
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Methoxyethyl at N1 C₉H₁₅N₃O 181.24 Higher hydrophilicity, potential for hydrogen bonding Solubility-driven drug design
1-Benzyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Benzyl at N1 C₁₂H₁₅N₃ 201.27 Aromatic interactions, enhanced binding affinity Kinase inhibitor scaffolds
Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride Methyl at N1; ethyl ester at C3 C₁₀H₁₅N₃O₂·HCl 245.7 (free base) Ester functionality for prodrug strategies Antiviral/antibacterial agent development

Pharmacological and Industrial Relevance

  • Biochemical tools : Dihydrochloride salts (e.g., 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride) are used in high-throughput screening due to their solubility and stability .
  • Customizable intermediates: Aminomethyl and carboxylate derivatives (e.g., tert-butyl 3-(aminomethyl)-...carboxylate) serve as precursors for targeted drug delivery systems .

Commercial Availability and Pricing

Compound Purity Supplier Price (50 mg)
This compound dihydrochloride ≥97% Aladdin Scientific $720.00
tert-Butyl 3-(trifluoromethyl)-...carboxylate ≥97% Aladdin Scientific $499.00
1-(2-Methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine N/A CymitQuimica Discontinued

Biological Activity

5-tert-Butyl-1H,4H,6H,7H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.339 g/mol
  • CAS Number : 518990-23-3

This compound is characterized by a pyrazolo[4,3-c]pyridine core structure, which has been linked to various biological activities including antimicrobial, antiviral, and anticancer effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to the pyrazolo[4,3-c]pyridine scaffold. For instance, derivatives have shown activity against SARS-CoV-2. In a study evaluating the antiviral potency of several synthesized compounds:

  • Compound 7c exhibited an IC50 of 1.2 µM.
  • Compound 7d showed an IC50 of 2.34 µM.
  • Compound 7e had an IC50 of 2.3 µM.

These compounds demonstrated selectivity indices (SI) ranging from 71 to 130, indicating their potential as effective antiviral agents compared to standard treatments like Lopinavir (IC50 = 5.246 µM, SI = 8.57) .

Antimicrobial Activity

The pyrazolo[4,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties. They have been reported to possess significant antibacterial and antifungal activities. The mechanism of action often involves inhibition of critical enzymes or disruption of microbial cell integrity .

Anticancer Activity

Compounds within this class have shown promise in cancer treatment as well. Studies indicate that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BHeLa (cervical cancer)3.5Cell cycle arrest

These findings suggest that modifications to the pyrazolo[4,3-c]pyridine structure can enhance anticancer activity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of these compounds. For example:

  • Electron-withdrawing groups on the phenyl ring enhance antiviral activity.
  • Alkyl substitutions , such as tert-butyl or ethyl groups, are associated with improved lipophilicity and cellular uptake.

A detailed analysis shows that modifications can lead to compounds with tailored activities suitable for targeting specific diseases .

Case Studies

  • Antiviral Screening : A series of pyrazolo[4,3-c]pyridines were synthesized and screened against SARS-CoV-2. The most promising candidates were further evaluated for cytotoxicity and selectivity in human cell lines.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-tert-Butyl-pyrazolo[4,3-c]pyridine derivatives?

  • Methodology : A common approach involves N-alkylation using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at low temperatures (e.g., 273 K). For example, 5-tert-butyl 3-ethyl 1-isopropyl derivatives are synthesized by reacting the precursor with 2-bromopropane. Recrystallization in ethanol yields single crystals for structural validation .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 eq alkylating agent per 1 eq precursor) to maximize yield.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • X-ray Crystallography : Resolves bond angles (e.g., C3–C2–C6 = 16.5°) and torsion angles (e.g., C8–O2–C7–O1 = 0.4°) to confirm stereochemistry .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., tert-butyl protons at ~1.3 ppm) .
    • Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in crowded spectral regions.

Advanced Research Questions

Q. How can crystallographic data be leveraged to predict pharmacological activity?

  • Approach : Analyze torsional strain (e.g., C3–C2–C6–N3 = 16.5°) and hydrogen-bonding motifs to assess conformational flexibility and receptor-binding potential. Derivatives with planar pyrazolo-pyridine cores may exhibit enhanced π-π stacking in enzyme active sites .
  • Case Study : Analogous compounds, such as tert-butyl 3a-benzyl derivatives, show activity against kinase targets due to optimized steric bulk and hydrogen-bond donor/acceptor placement .

Q. What strategies address low yields in N-alkylation reactions of pyrazolo-pyridine scaffolds?

  • Optimization :

  • Base Selection : Use NaH over weaker bases (e.g., K2_2CO3_3) to enhance deprotonation efficiency.
  • Solvent Effects : THF promotes better solubility of intermediates compared to DMF, reducing side-product formation .
  • Temperature Control : Gradual warming (273 K → room temperature) minimizes exothermic side reactions.
    • Troubleshooting : If yields remain suboptimal, employ microwave-assisted synthesis to accelerate kinetics.

Q. How do electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The tert-butyl group acts as an electron-donating substituent, stabilizing adjacent carbocations during SN1 reactions. However, its steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Workaround : Introduce directing groups (e.g., boronate esters) at less hindered positions, as seen in tert-butyl 3-(dioxaborolanyl) derivatives .

Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in spectral data for pyrazolo-pyridine derivatives?

  • Case Example : If 1H^1H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the tert-butyl group) or paramagnetic impurities. Cross-validate with 13C^{13}C-DEPT and 2D-COSY spectra .
  • Contradiction Note : Some studies report tert-butyl protons as singlets, while others show splitting due to crystal packing effects. Always correlate with X-ray data .

Safety & Handling

Q. What precautions are essential when handling tert-butyl-substituted pyrazolo-pyridines?

  • Protocols :

  • Use respiratory protection and avoid dust generation (tert-butyl groups may enhance volatility).
  • Store under inert gas (argon) to prevent oxidation of the pyridine ring .
    • Emergency Measures : For skin contact, wash immediately with 10% ethanol-water to solubilize hydrophobic residues .

Biological Activity & Applications

Q. What in silico methods predict the bioactivity of 5-tert-Butyl-pyrazolo[4,3-c]pyridine derivatives?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR, ALK).
  • ADMET Prediction : Calculate logP (tert-butyl increases hydrophobicity) and polar surface area to estimate blood-brain barrier penetration .
    • Validation : Compare predicted IC50_{50} values with in vitro assays (e.g., kinase inhibition assays at 10 μM concentrations).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.